molecular formula C7H9N3O2 B12847841 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B12847841
M. Wt: 167.17 g/mol
InChI Key: YGWPGIGMZPWACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused triazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an azide compound, followed by cyclization to form the triazole ring. The carboxylic acid group can be introduced through subsequent oxidation steps.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the carboxylic acid group via oxidation.
  • Purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    1H-1,2,3-Triazolo[4,5-b]pyridine: Another triazole-pyridine fused compound with different substitution patterns.

    4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine: A similar compound with hydrogenated rings, affecting its chemical properties and biological activity.

Uniqueness: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying various biochemical processes.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-3-1-2-5-4-8-9-10(5)6/h4,6H,1-3H2,(H,11,12)

InChI Key

YGWPGIGMZPWACN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C(=CN=N2)C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.